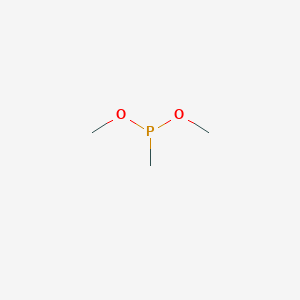

二甲基甲基膦酸酯

描述

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It appears as a colorless liquid and is primarily used as a flame retardant .

Synthesis Analysis

DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction .

Molecular Structure Analysis

The molecular formula of DMMP is C₃H₉O₃P , and its molar mass is approximately 124.08 g/mol . It has a colorless liquid appearance, with a melting point of -50°C and a boiling point of 181°C .

Chemical Reactions Analysis

DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride , which is used in the production of sarin and soman nerve agents . Various amines can catalyze this process .

Physical And Chemical Properties Analysis

科学研究应用

Thermocatalytic Decomposition for Chemical Warfare Agent Neutralization

DMMP is used as a simulant for nerve agents like sarin in research due to its similar properties but lower toxicity. Studies have shown that DMMP can be decomposed thermocatalytically using catalysts like ZrO2 and CeO2 . This application is crucial for developing methods to neutralize chemical warfare agents safely.

Catalyst in Organic Synthesis

DMMP serves as a reagent in organic synthesis, particularly in the conversion of esters to ketophosphonates . This reaction is significant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Sensor Technology

DMMP is utilized to test chemical sensors, such as surface acoustic wave (SAW) sensors coated with SXFA, for the detection of organophosphorous compounds . This is important for environmental monitoring and security against chemical threats.

Protective Performance Testing of Membranes

In the development of protective clothing and equipment, DMMP is used as a chemical agent simulant to test the performance of protective selective skin (PSS) membranes and functionalized sorbent membranes . This ensures the safety of individuals who might be exposed to chemical hazards.

Photocatalytic Oxidation

DMMP acts as a reactant in photocatalytic oxidation processes . This application is part of research into degrading toxic substances using light, which has implications for environmental cleanup and pollution control.

Additive in Polymer Synthesis

DMMP is an additive in the synthesis of unsaturated polyester resin, contributing to flame retardant properties and high phosphorous content. It’s also used in UV-cured epoxy acrylate, which finds applications in coatings and adhesives .

作用机制

Target of Action

Dimethyl methylphosphonite (DMMP) is an organophosphorus compound primarily used as a flame retardant . It can also be used in the production of chemical weapons, specifically sarin and soman nerve agents . The primary targets of DMMP are therefore materials that require flame resistance and specific biochemical targets when used in the production of nerve agents .

Mode of Action

DMMP acts as a flame retardant by forming a charred layer on the surface of the material it is applied to . This layer slows down the heat and mass transfer between the gas and the material, reducing its flammability . In the production of nerve agents, DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride, a precursor to sarin and soman .

Biochemical Pathways

The biochemical pathways affected by DMMP are primarily related to its use in the production of nerve agents. The reaction of DMMP with thionyl chloride to produce methylphosphonic acid dichloride is a key step in the synthesis of sarin and soman . These nerve agents inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and causing overstimulation of muscles and glands .

Pharmacokinetics

It is known to slowly hydrolyze in water , suggesting that its bioavailability may be influenced by its rate of hydrolysis.

Result of Action

The result of DMMP’s action as a flame retardant is the formation of a charred layer that reduces the flammability of the material it is applied to . When used in the production of nerve agents, the result of its action is the synthesis of highly toxic compounds that inhibit nerve function .

Action Environment

The action of DMMP can be influenced by environmental factors. For example, its effectiveness as a flame retardant may be affected by the temperature and the nature of the material it is applied to . In the context of nerve agent production, the reaction conditions, such as temperature and the presence of a catalyst, can influence the yield of the resulting nerve agent .

安全和危害

未来方向

属性

IUPAC Name |

dimethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400507 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl methylphosphonite | |

CAS RN |

20278-51-7 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

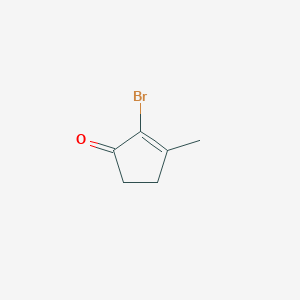

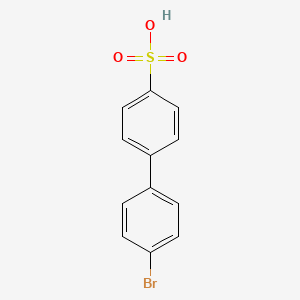

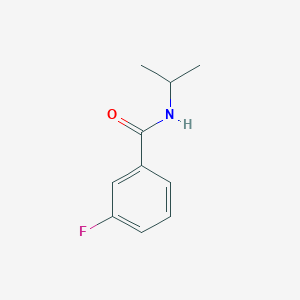

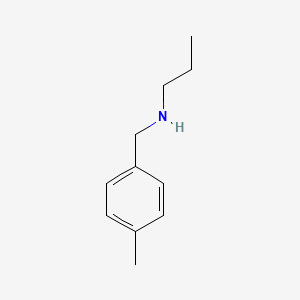

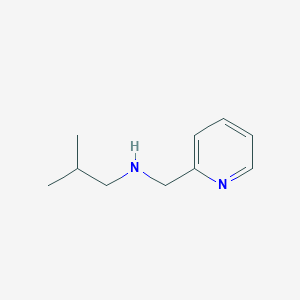

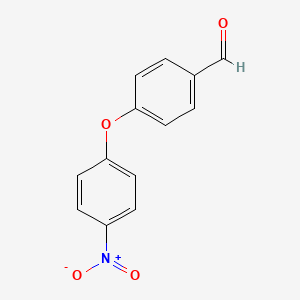

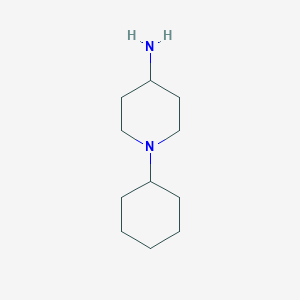

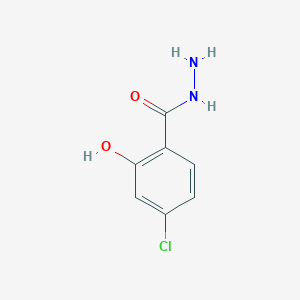

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)